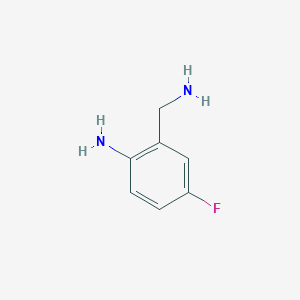

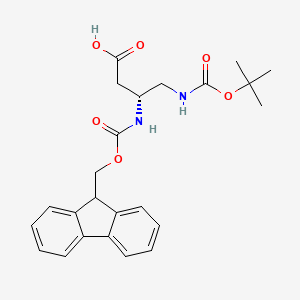

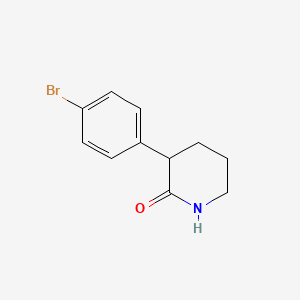

![molecular formula C7H6N2O B3029799 2-Methyloxazolo[4,5-c]pyridine CAS No. 78998-29-5](/img/structure/B3029799.png)

2-Methyloxazolo[4,5-c]pyridine

Übersicht

Beschreibung

2-Methyloxazolo[4,5-c]pyridine is a heterocyclic compound that is part of a broader class of oxazolopyridines. These compounds are characterized by a fused ring structure that includes an oxazole ring and a pyridine ring. The methylation at the 2-position of the oxazole ring is a common modification that can influence the chemical and physical properties of the molecule. While the specific compound 2-Methyloxazolo[4,5-c]pyridine is not directly mentioned in the provided papers, the general class of oxazolopyridines is well-represented and studied for various chemical properties and synthetic methods.

Synthesis Analysis

The synthesis of oxazolopyridine derivatives is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of [1,2,4]triazolo[4,3-a]pyridines is achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation . Another method involves a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation . Additionally, the construction of oxazolo[5',4':4,5]pyrano[2,3-b]pyridine is reported using palladium-catalyzed direct C-H bond functionalization . These methods highlight the versatility and innovation in synthesizing oxazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of oxazolopyridine derivatives is crucial for understanding their reactivity and potential applications. The structural features of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been determined using X-ray diffraction and supported by theoretical calculations using Hartree-Fock and Density Functional Theory methods . These studies provide insights into the bond lengths, bond angles, and torsion angles that define the three-dimensional structure of these molecules.

Chemical Reactions Analysis

Oxazolopyridines can undergo various chemical reactions, which allow for the functionalization and derivatization of these compounds. For example, the regioselective metalation of 2-diethylaminooxazolo[4,5-b]pyridine with tert-butyllithium leads to the formation of 7-substituted derivatives . This demonstrates the reactivity of the oxazolopyridine system and its potential for further chemical modification. Additionally, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines showcases the use of nucleophilic substitution reactions to introduce new functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolopyridines are influenced by their molecular structure. The synthesis and characterization of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring provide information on the spectroscopic properties and crystal structure, which are essential for understanding the behavior of these compounds . Moreover, the synthesis of 2-aminooxazolo[4,5-b]pyridine derivatives in aqueous medium using microwave-assisted intramolecular C–O bond formation highlights the importance of reaction conditions on the yield and purity of these compounds . The reactivity of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines and their use in synthesizing fused-triheterocyclic compounds also contribute to the understanding of their chemical properties .

Wissenschaftliche Forschungsanwendungen

Cognitive Disorder Treatments

The compound 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123) has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound, a novel alpha 7 nicotinic acetylcholine receptor agonist, has shown promising results in preclinical models for cognitive enhancement (O’Donnell et al., 2010).

Synthesis of Functionalized Compounds

5-Methyloxazolo[3,2-a]pyridinium salts have been used in the synthesis of functionalized 5-aminoindolizines, which are capable of forming aza[3.3.2] cyclazines in acidic media. This synthesis demonstrates the versatility of oxazolo[4,5-c]pyridine derivatives in creating complex chemical structures (Babaev et al., 2015).

Efficient Synthesis Protocols

A highly efficient synthetic protocol for 2-aminooxazolo[4,5-b]pyridine derivatives has been established. This involves intramolecular C–O bond coupling using copper iodide as a catalyst in an aqueous medium, highlighting the potential for eco-friendly and cost-effective synthesis methods (Kosurkar et al., 2014).

Development of Fused-Triheterocyclic Compounds

Research has led to the preparation of a series of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, which have been successfully employed to synthesize fused-triheterocyclic compounds. This indicates the potential of these compounds in developing novel chemical entities (Ghattas & Moustafa, 2000).

Potential Antioxidant Properties

Recent studies have explored the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives. These studies included preclinical diagnostic methods to assess the compounds' efficacy and potential toxicity, indicating their possible use as antioxidants (Smolsky et al., 2022).

Safety And Hazards

2-Methyloxazolo[4,5-c]pyridine is classified as having acute toxicity (both oral and inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective clothing when risk of exposure occurs .

Eigenschaften

IUPAC Name |

2-methyl-[1,3]oxazolo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEWMWOJTJIXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562783 | |

| Record name | 2-Methyl[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyloxazolo[4,5-c]pyridine | |

CAS RN |

78998-29-5 | |

| Record name | 2-Methyl[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

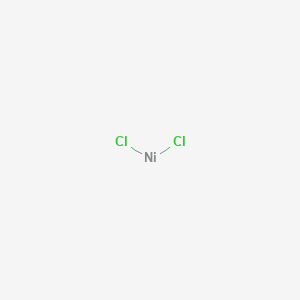

![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)

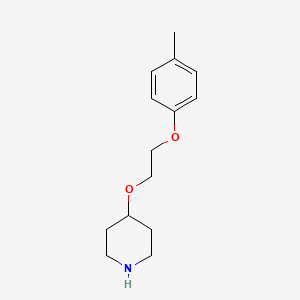

![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)

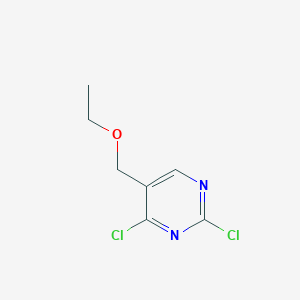

![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)

![3-(2',4,4',5-Tetrahydroxy-6'-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-2-yl)propanoic acid](/img/structure/B3029731.png)

![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)